Catechol Catechol Pyrocatechol, also known as 1, 2-benzenediol or 2-hydroxyphenol, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Pyrocatechol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Pyrocatechol has been found throughout most human tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, pyrocatechol is primarily located in the mitochondria and cytoplasm. Pyrocatechol participates in a number of enzymatic reactions. In particular, Normetanephrine and pyrocatechol can be biosynthesized from norepinephrine and guaiacol; which is catalyzed by the enzyme catechol O-methyltransferase. In addition, Metanephrine and pyrocatechol can be biosynthesized from epinephrine and guaiacol through its interaction with the enzyme catechol O-methyltransferase. In humans, pyrocatechol is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Pyrocatechol is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). Outside of the human body, pyrocatechol can be found in a number of food items such as tartary buckwheat, spearmint, highbush blueberry, and pineappple sage. This makes pyrocatechol a potential biomarker for the consumption of these food products. Pyrocatechol is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.
Brand Name: Vulcanchem
CAS No.: 12385-08-9
VCID: VC0087986
InChI: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
SMILES: C1=CC=C(C(=C1)O)O
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

Catechol

CAS No.: 12385-08-9

Main Products

VCID: VC0087986

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

Catechol - 12385-08-9

CAS No. 12385-08-9
Product Name Catechol
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name benzene-1,2-diol
Standard InChI InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Standard InChIKey YCIMNLLNPGFGHC-UHFFFAOYSA-N
Impurities Ash content, wt% (max) is 0.05. /From table/
SMILES C1=CC=C(C(=C1)O)O
Canonical SMILES C1=CC=C(C(=C1)O)O
Boiling Point 473 °F at 760 mm Hg (sublimes) (NTP, 1992)
245 °C
245.5 °C
245.5 °C at 760 mm Hg; sublimes
474°F
Colorform Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown
Colorless crystals, discolors to brown on exposure to air and light, especially when moist
Density 1.344 at 68 °F (USCG, 1999)
1.344
Relative density (water = 1): 1.3
1.34
Flash Point 261 °F (NTP, 1992)
260 °F (127 °C) (Closed cup)
127.2 °C (open cup)
127 °C (261 °F) (Closed cup)
127 °C c.c.
261°F
Melting Point 221 °F (NTP, 1992)
105 °C
105.0 °C
105°C
221°F
Physical Description Solid; white; odorless. Sinks and mixes with water. (USCG, 1999)
OtherSolid; PelletsLargeCrystals
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT.
Colorless, crystalline solid with a faint odor.
Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.]
Description Pyrocatechol, also known as 1, 2-benzenediol or 2-hydroxyphenol, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Pyrocatechol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Pyrocatechol has been found throughout most human tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, pyrocatechol is primarily located in the mitochondria and cytoplasm. Pyrocatechol participates in a number of enzymatic reactions. In particular, Normetanephrine and pyrocatechol can be biosynthesized from norepinephrine and guaiacol; which is catalyzed by the enzyme catechol O-methyltransferase. In addition, Metanephrine and pyrocatechol can be biosynthesized from epinephrine and guaiacol through its interaction with the enzyme catechol O-methyltransferase. In humans, pyrocatechol is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Pyrocatechol is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). Outside of the human body, pyrocatechol can be found in a number of food items such as tartary buckwheat, spearmint, highbush blueberry, and pineappple sage. This makes pyrocatechol a potential biomarker for the consumption of these food products. Pyrocatechol is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.
Related CAS 20244-21-7 (unspecified hydrochloride salt)
Shelf Life Discolors in air and light ... its aqueous solution soon turns brown.
Volatile with steam
Stable under recommended storage conditions.
Solubility greater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
461000 mg/L (at 25 °C)
4.19 M
In water, 4.61X10+5 mg/L at 25 °C
Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis
Very soluble in alcohol, ethyl ether, acetate
461.0 mg/mL
Solubility in water, g/100ml at 20 °C: 43
44%
Synonyms 1,2-benzenediol
1,2-dihydroxybenzene
1,3-dihydroxybenzene
2-hydroxyphenol
catechol
catechol dipotassium salt
catechol sodium salt
catechol, 14C-labeled cpd
pyrocatechol
Vapor Density 3.79 (NTP, 1992) (Relative to Air)
3.79 (Air = 1)
Relative vapor density (air = 1): 3.8
3.79
Vapor Pressure 5 mm Hg at 219 °F ; 10 mm Hg at 244.9° F (NTP, 1992)
0.00 mmHg
3X10-2 mm Hg at 20 °C (extrapolated)
Vapor pressure, Pa at 20 °C: 3 (negligible)
10 mmHg at 245°F
(244°F): 10 mmHg
PubChem Compound 289
Last Modified Nov 11 2021
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